![molecular formula C40H36O4P2 B12617646 ([1,1'-Biphenyl]-2,2'-diyl)bis[bis(2-methoxyphenyl)phosphane] CAS No. 921754-28-1](/img/structure/B12617646.png)
([1,1'-Biphenyl]-2,2'-diyl)bis[bis(2-methoxyphenyl)phosphane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane]: is a complex organophosphorus compound. It is characterized by its biphenyl backbone and two phosphane groups, each substituted with two 2-methoxyphenyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane] typically involves the reaction of 2-methoxyphenylphosphane with 1,1’-biphenyl-2,2’-diyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphane groups. Common solvents used include toluene or THF (tetrahydrofuran) , and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial to minimize human error and enhance safety.
Análisis De Reacciones Químicas
Types of Reactions
([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane]: undergoes various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like or .
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals, which is useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Substitution: Nucleophiles such as or .
Coordination: Transition metal salts like or .
Major Products
Phosphine oxides: from oxidation reactions.
Substituted biphenyl derivatives: from substitution reactions.
Metal complexes: from coordination reactions.
Aplicaciones Científicas De Investigación
([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane]: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in .
Biology: Investigated for its potential as a due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential in and as a .
Industry: Utilized in the synthesis of and .
Mecanismo De Acción
The mechanism by which ([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane] exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The biphenyl backbone provides a rigid framework that enhances the stability of the resulting complexes.
Comparación Con Compuestos Similares
([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane]: can be compared with other similar compounds such as:
Triphenylphosphine: A widely used ligand in catalysis, but lacks the biphenyl backbone.
Bis(diphenylphosphino)methane: Another bidentate ligand, but with different electronic properties due to the methylene bridge.
1,1’-Bis(diphenylphosphino)ferrocene: Contains a ferrocene backbone, offering different redox properties.
The uniqueness of ([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane] lies in its biphenyl backbone, which provides rigidity and enhances the stability of its metal complexes, making it particularly useful in catalytic applications.
Propiedades
Número CAS |
921754-28-1 |
|---|---|
Fórmula molecular |
C40H36O4P2 |
Peso molecular |
642.7 g/mol |
Nombre IUPAC |
[2-[2-bis(2-methoxyphenyl)phosphanylphenyl]phenyl]-bis(2-methoxyphenyl)phosphane |
InChI |
InChI=1S/C40H36O4P2/c1-41-31-19-7-13-25-37(31)45(38-26-14-8-20-32(38)42-2)35-23-11-5-17-29(35)30-18-6-12-24-36(30)46(39-27-15-9-21-33(39)43-3)40-28-16-10-22-34(40)44-4/h5-28H,1-4H3 |
Clave InChI |
SMFNNFDSIFHRID-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1P(C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4OC)C5=CC=CC=C5OC)C6=CC=CC=C6OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


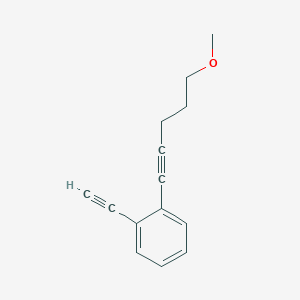
![4,4'-Dimethyl[1,1'-bi(cyclohexane)]-4,4'-diol](/img/structure/B12617572.png)
![4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12617573.png)
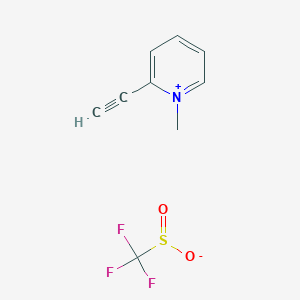
![6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12617581.png)
![1,1,1-Tris[(propan-2-yl)oxy]propane](/img/structure/B12617589.png)
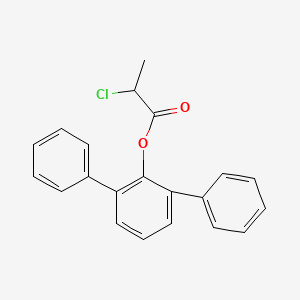
![2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid](/img/structure/B12617606.png)
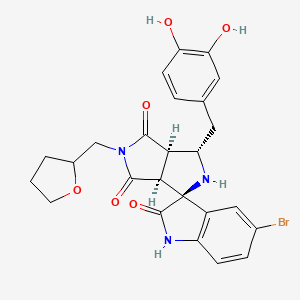
![6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12617631.png)
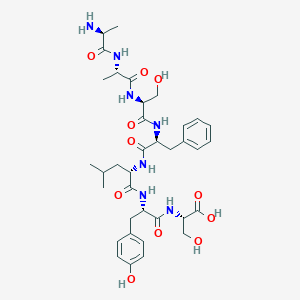
![N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12617638.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12617640.png)
![3-[(Diethoxyphosphoryl)methyl]-4,5-dihydro-1,2-oxazole-4,5-dicarboxylic acid](/img/structure/B12617648.png)
